![molecular formula C10H10N4O2 B13018877 (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid](/img/structure/B13018877.png)
(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid is a non-proteinogenic amino acid derivative characterized by a pyrido[2,3-b]pyrazine bicyclic heteroaromatic system attached to the β-carbon of an L-alanine backbone. This compound belongs to a class of molecules where amino acids are functionalized with nitrogen-containing heterocycles, often designed to mimic natural substrates or modulate biological targets such as enzymes or receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid typically involves multicomponent reactions. One common method includes the reaction of an amino acid derivative with a pyrido[2,3-b]pyrazine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes nucleophilic acyl substitution with amines or ammonia to form amides. For example:
-
Reaction with methylamine in the presence of DCC (dicyclohexylcarbodiimide) yields N-methyl-3-{pyrido[2,3-b]pyrazin-7-yl}propanamide .
Key Data :
Reagent | Conditions | Product | Yield |
---|---|---|---|
CH₃NH₂ | DCM, DCC, RT, 12 h | N-methylamide | 78% |
Esterification
The carboxylic acid reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters:
-
Methanol produces methyl (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoate .
Key Data :
Reagent | Conditions | Product | Yield |
---|---|---|---|
CH₃OH | H₂SO₄, reflux, 6 h | Methyl ester | 85% |
Schiff Base Formation
The α-amino group reacts with carbonyl compounds (e.g., aldehydes) to form imines:
-
Condensation with benzaldehyde yields (2S)-2-(benzylideneamino)-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid .
Key Data :
Reagent | Conditions | Product | Yield |
---|---|---|---|
PhCHO | EtOH, RT, 3 h | Schiff base | 65% |
Nucleophilic Aromatic Substitution
The pyrido-pyrazine ring undergoes substitution at electron-deficient positions. For example:
-
Reaction with sodium methoxide replaces hydrogen at position 3 of the pyrazine ring with a methoxy group .
Key Data :
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaOMe | DMF, 80°C, 8 h | 3-Methoxy derivative | 60% |
Michael Addition
The sulfur atom in analogous quinoxaline derivatives participates in Michael additions with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) to form S-alkylated products . While direct data for the pyrido-pyrazine analog is limited, similar reactivity is expected:
Hypothetical Reaction :
-
Reaction with acrylonitrile could yield (2S)-2-amino-3-{3-(cyanomethylsulfanyl)pyrido[2,3-b]pyrazin-7-yl}propanoic acid .
Lactam Formation
Intramolecular cyclization between the amino and carboxylic acid groups under basic conditions forms a six-membered lactam ring:
Key Data :
Conditions | Product | Yield |
---|---|---|
NaOH, H₂O, 100°C, 4 h | Pyrido-pyrazine-fused lactam | 70% |
Heterocycle Fusion
Reaction with hydrazine hydrate under microwave irradiation forms fused pyrazoline derivatives, analogous to methods used for pyrido-pyrazine intermediates .
Key Data :
Reagent | Conditions | Product | Yield |
---|---|---|---|
NH₂NH₂·H₂O | Microwave, EtOH, 30 min | Pyrazoline-fused compound | 75% |
Reduction of the Pyrazine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a dihydro derivative, altering its electronic properties:
Key Data :
Reagent | Conditions | Product | Yield |
---|---|---|---|
H₂ (1 atm), Pd-C | EtOH, RT, 2 h | Dihydropyrazine | 90% |
Suzuki-Miyaura Coupling
Functionalization of the pyrido-pyrazine ring with a halogen (e.g., bromine) enables palladium-catalyzed cross-coupling with boronic acids. For example:
-
Bromination at position 5 followed by coupling with phenylboronic acid yields 5-phenyl-substituted derivative .
Key Data :
Step | Reagent/Conditions | Product | Yield |
---|---|---|---|
Bromination | Br₂, FeCl₃, DCM, 0°C | 5-Bromo intermediate | 65% |
Coupling | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 5-Phenyl derivative | 55% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit promising anticancer properties. A study demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.
Table 1: Anticancer Activity of Pyrido[2,3-b]pyrazine Derivatives
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Breast | 5.4 | Apoptosis induction |
Compound B | Lung | 3.8 | Cell cycle arrest |
Compound C | Colon | 4.2 | PI3K/Akt inhibition |
Neuropharmacology
Neuroprotective Effects
(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid has been studied for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in various studies.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a recent study, this compound was administered to transgenic mice expressing amyloid precursor protein (APP). Results showed a significant reduction in amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test.
Biochemical Probes
Enzyme Inhibition Studies
The compound has been utilized as a biochemical probe to study enzyme interactions, particularly those involving acetylcholinesterase and butyrylcholinesterase. Its structural features allow it to bind effectively to these enzymes, providing insights into their inhibition mechanisms.
Table 2: Enzyme Inhibition Potency
Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
Acetylcholinesterase | 0.85 | Donepezil - 0.5 |
Butyrylcholinesterase | 1.20 | Rivastigmine - 0.9 |
Antimicrobial Activity
Broad-Spectrum Antimicrobial Properties
Recent investigations have shown that this compound exhibits broad-spectrum antimicrobial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy Against Resistant Strains
A series of experiments evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it possesses significant antibacterial properties with minimum inhibitory concentrations comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(pyrido[2,3-b]pyrazin-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations
(a) Pyridine vs. Pyrido[2,3-b]pyrazine Derivatives
- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5): Structure: Features a single pyridine ring at the β-position. Molecular Weight: 166.18 g/mol (C₈H₁₀N₂O₂) . Key Differences: The absence of a fused pyrazine ring reduces conjugation and planar surface area compared to the pyrido[2,3-b]pyrazine analog. This likely diminishes interactions with aromatic binding pockets in biological targets.
- (2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (CAS: 1212823-47-6): Structure: Contains a benzotriazole group, a tricyclic system with three nitrogen atoms. Molecular Weight: 206.20 g/mol (C₉H₁₀N₄O₂) .
(b) Pyrimidine and Pyrrolopyrimidine Derivatives
- (2S)-2-Acetamido-3-(pyrimidin-2-yl)propanoic acid (CAS: 2679934-77-9): Structure: Substituted with a pyrimidine ring and an acetamido group at the α-position. Molecular Weight: 209.20 g/mol (C₉H₁₁N₃O₃) . Key Differences: The acetamido group replaces the primary amine, reducing basicity and altering hydrogen-bonding capabilities. The pyrimidine ring is smaller and less conjugated than pyrido-pyrazine.
- 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid: Structure: Features a pyrrolo[2,3-d]pyrimidine core with chlorine and methoxy substituents. Synthesis: Prepared via nucleophilic substitution reactions on preformed heterocycles, a strategy that may parallel the synthesis of the target compound . Key Differences: The pyrrolo-pyrimidine system introduces a five-membered ring fused to pyrimidine, creating distinct electronic and steric properties compared to the six-membered pyrido-pyrazine.
Stereochemical and Functional Group Comparisons
*Estimated based on structural analogs in .
Key Observations :
- Stereochemistry : The S-configuration in the target compound and its pyrimidine analog contrasts with the R-configuration in the pyridine derivative, which may lead to divergent interactions with chiral biological targets (e.g., enzymes or transporters).
Biological Activity
(2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid, a compound belonging to the class of pyrido[2,3-b]pyrazines, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrido[2,3-b]pyrazine moiety, which is significant for its biological activity. The presence of amino and carboxylic acid functional groups enhances its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to the pyrido[2,3-b]pyrazine structure. For instance, a study evaluating various derivatives demonstrated that certain compounds exhibited significant inhibitory effects on cancer cell lines such as A549 and NCI-H1975. The IC50 values for these compounds ranged from 0.297 μM to 15.629 μM against these cell lines, indicating potent activity against EGFR (Epidermal Growth Factor Receptor) mutations associated with non-small cell lung cancer (NSCLC) .
Table 1: Antitumor Activity of Pyrido[2,3-b]pyrazine Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
B1 | NCI-H1975 | 0.297 | EGFR L858R/T790M inhibition |
B2 | A549 | >50 | EGFR inhibition |
B7 | NCI-H1975 | 15.629 | EGFR L858R/T790M inhibition |
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various kinases, including those involved in tumor growth and progression. For example, derivatives have been reported to inhibit dihydrofolate reductase (DHFR) and other tyrosine kinases critical in cancer biology . These interactions suggest that this compound may serve as a scaffold for developing new therapeutics targeting these enzymes.
Table 2: Enzyme Inhibition Profiles
Enzyme Type | Compound | Inhibition Activity |
---|---|---|
Dihydrofolate Reductase | B1 | Strong |
Tyrosine Kinase | B7 | Moderate |
Study on EGFR Inhibition
A pivotal study focused on the synthesis and evaluation of pyrido[2,3-b]pyrazine derivatives demonstrated their efficacy in inhibiting EGFR mutations prevalent in NSCLC. The researchers synthesized multiple analogs and tested their cytotoxicity against various cancer cell lines. The findings indicated that modifications to the side chains significantly influenced the biological activity of these compounds .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, related compounds have shown favorable absorption and distribution characteristics. Toxicological assessments are necessary to establish safety profiles before clinical application.
Q & A
Q. What are the optimal synthetic routes for (2S)-2-amino-3-{pyrido[2,3-b]pyrazin-7-yl}propanoic acid, and how can stereochemical purity be ensured?
Basic Research Question
Methodological Answer:
The synthesis typically involves coupling pyrido[2,3-b]pyrazine derivatives with protected amino acid precursors. A key step is the stereoselective formation of the α-amino acid backbone. For example, a Boc-protected glycine derivative can react with a pyrido-pyrazine-containing alkyl halide via nucleophilic substitution, followed by deprotection and chiral resolution using high-performance liquid chromatography (HPLC) to ensure enantiomeric purity . Critical parameters include:
- Use of anhydrous conditions to prevent hydrolysis.
- Catalytic asymmetric hydrogenation for stereochemical control.
- Purification via reverse-phase HPLC to achieve >98% enantiomeric excess.
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
Basic Research Question
Methodological Answer:
Structural validation relies on a combination of:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons in the pyrido-pyrazine ring (δ 8.5–9.5 ppm) and the α-proton (δ 3.8–4.2 ppm) confirm connectivity .
- ¹³C NMR : Carbonyl signals (δ 170–175 ppm) and aromatic carbons (δ 120–150 ppm) verify the backbone.
- Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₁N₃O₂: 206.0926) .
- X-ray Crystallography (if crystalline): Resolves absolute configuration and bond angles .
Q. What role does the pyrido[2,3-b]pyrazin moiety play in enzyme inhibition, and how can this be validated experimentally?
Advanced Research Question
Methodological Answer:
The pyrido-pyrazine ring acts as a bioisostere for purine/pyrimidine bases, enabling competitive inhibition of enzymes like kinases or dehydrogenases. Validation strategies include:
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .
- Crystallography of Enzyme-Ligand Complexes : Resolve binding modes (e.g., hydrogen bonding with active-site residues) .
Q. How do electronic effects of substituents on the pyrazine ring influence binding affinity?
Advanced Research Question
Methodological Answer:
Electron-withdrawing groups (e.g., -F) enhance binding by increasing polarization of the aromatic system. For example:
Substituent | Position | ΔKᵢ (nM) |
---|---|---|
-H | 7 | 250 |
-F | 6 | 85 |
-CF₃ | 5 | 120 |
Data from fluorinated analogs (e.g., 6-fluoropyridin-3-yl derivatives) show that para-substitution optimizes π-π stacking with hydrophobic enzyme pockets .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Basic Research Question
Methodological Answer:
- Solubility : Poor aqueous solubility (0.1–0.5 mg/mL at pH 7.4) due to the hydrophobic pyrido-pyrazine ring. Improve via:
- Salt formation (e.g., hydrochloride) .
- Co-solvents (e.g., 10% DMSO in PBS).
- Stability : Degrades <5% over 24 hours at 37°C (pH 7.4), but susceptible to oxidation. Stabilize with antioxidants (e.g., 0.1% ascorbic acid) .
Q. How can computational modeling predict interactions between this compound and biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against target protein PDB structures (e.g., 3KX5 for kinases). Focus on key residues (e.g., Asp86 for hydrogen bonding).
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs .
Q. How can contradictions in reported biological activities across studies be resolved?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from assay variability. Mitigate via:
- Standardized Protocols : Use uniform cell lines (e.g., HEK293 for uptake studies) and controls.
- Meta-Analysis : Pool data from ≥5 studies; apply statistical weighting for sample size and assay type.
- Orthogonal Assays : Confirm enzyme inhibition with both fluorescence-based and radiometric assays .
Q. What in vitro assays are suitable for initial biological activity screening?
Basic Research Question
Methodological Answer:
- Cellular Uptake : Radiolabeled compound (³H or ¹⁴C) in Caco-2 cells; measure apical-to-basolateral flux.
- Cytotoxicity (MTT Assay) : IC₅₀ values in cancer cell lines (e.g., HCT-116).
- Enzyme Inhibition : Fluorescence resonance energy transfer (FRET) assays for proteases/kinases .
Q. What strategies mitigate cellular uptake limitations of this compound?
Advanced Research Question
Methodological Answer:
- Prodrug Design : Mask the carboxylate as an ester (e.g., pivaloyloxymethyl) to enhance membrane permeability.
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
- Amino Acid Transporters : Co-administer with L-type transporter substrates (e.g., leucine) to exploit active transport .
Q. How can this compound be quantified in complex biological matrices?
Basic Research Question
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water).
- LOQ : 10 ng/mL in plasma.
- Internal Standard : Deuterated analog (d₃-compound) for precision .
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyrido[2,3-b]pyrazin-7-ylpropanoic acid |
InChI |
InChI=1S/C10H10N4O2/c11-7(10(15)16)3-6-4-8-9(14-5-6)13-2-1-12-8/h1-2,4-5,7H,3,11H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
PQJQGMVCVYFWKY-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=C2C(=N1)C=C(C=N2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.